molecular formula C24H31NO5 B4981190 ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate

ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate

Cat. No. B4981190
M. Wt: 413.5 g/mol
InChI Key: OXNNXZXOFWUOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as PMBP, is a synthetic compound that has been demonstrated to have potential therapeutic applications. PMBP is a piperidinecarboxylate derivative that has been shown to possess anticonvulsant, anti-inflammatory, and neuroprotective properties. The purpose of

Scientific Research Applications

Ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been the subject of several scientific studies, which have demonstrated its potential therapeutic applications. ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to possess anticonvulsant properties, which make it a potential treatment option for epilepsy. Additionally, ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory properties, which make it a potential treatment option for a variety of inflammatory conditions. Finally, ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have neuroprotective properties, which make it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not yet fully understood. However, it is believed that ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate exerts its therapeutic effects by modulating the activity of several different neurotransmitters, including GABA, glutamate, and dopamine. Additionally, ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to inhibit the activity of several different enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects
ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have several different biochemical and physiological effects. ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to increase the levels of the neurotransmitter GABA in the brain, which can help to reduce the frequency and severity of seizures. Additionally, ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to decrease the levels of the neurotransmitter glutamate in the brain, which can help to reduce inflammation. Finally, ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to increase the levels of the neurotransmitter dopamine in the brain, which can help to improve mood and cognition.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the main limitations of using ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is that its mechanism of action is not yet fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate.

Future Directions

There are several different future directions that could be explored in relation to ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One potential direction is to investigate the potential use of ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate as a treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration route for ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. Finally, more research is needed to fully understand the mechanism of action of ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, which could help to identify additional therapeutic applications.
Conclusion
In conclusion, ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a synthetic compound that has been demonstrated to have potential therapeutic applications. ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate possesses anticonvulsant, anti-inflammatory, and neuroprotective properties, which make it a potential treatment option for a variety of conditions. While more research is needed to fully understand the mechanism of action of ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, there are several different future directions that could be explored in relation to this compound.

Synthesis Methods

Ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of several different reagents. The first step involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl 4-piperidinecarboxylate to form the intermediate product ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate. This intermediate product is then reacted with phenoxyacetic acid and trifluoroacetic anhydride to form ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate.

properties

IUPAC Name

ethyl 1-[(2-hydroxy-3-methoxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO5/c1-3-29-23(27)24(14-17-30-20-9-5-4-6-10-20)12-15-25(16-13-24)18-19-8-7-11-21(28-2)22(19)26/h4-11,26H,3,12-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNNXZXOFWUOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=C(C(=CC=C2)OC)O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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